molecular formula C11H13NO3 B189982 Methyl 4-(ethylcarbamoyl)benzoate CAS No. 171895-49-1

Methyl 4-(ethylcarbamoyl)benzoate

Cat. No.: B189982
CAS No.: 171895-49-1
M. Wt: 207.23 g/mol
InChI Key: ASHWSUMVNMIPEZ-UHFFFAOYSA-N
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Description

Methyl 4-(ethylcarbamoyl)benzoate is an organic compound with the molecular formula C11H13NO3. It is a white crystalline solid with a sweet odor. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(ethylcarbamoyl)benzoate is typically synthesized through a two-step process. First, 4-aminobenzoic acid reacts with ethanolamine to form 4-ethylaminobenzoic acid. This intermediate is then esterified with methanol to produce the final product .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include ethanolamine, methanol, and catalysts to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(ethylcarbamoyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of organic synthesis, methyl 4-(ethylcarbamoyl)benzoate serves as a versatile building block for creating more complex molecules. Its unique functional groups allow it to participate in various chemical reactions:

  • Oxidation : Can be oxidized to form carboxylic acids.
  • Reduction : Reduction can convert the ester group into an alcohol.
  • Substitution : Engages in nucleophilic substitution reactions.

Biology

Research on this compound has highlighted its potential biological activities:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains, including:
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.25 μg/mL
Escherichia coli1 μg/mL
Klebsiella pneumoniae2 μg/mL

This suggests its potential as a candidate for developing new antibacterial agents.

Medicine

Ongoing research is exploring the therapeutic applications of this compound. Studies indicate it may modulate enzyme activity and interact with specific receptors, potentially influencing metabolic pathways relevant to various diseases.

Study on Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results demonstrated its effectiveness, supporting further development as a therapeutic agent in combating resistant infections.

Synthesis and Biological Evaluation

In another study, researchers synthesized this compound and evaluated its biological activities through in vitro assays. The findings indicated significant antibacterial activity, particularly against Gram-positive bacteria, reinforcing its potential use in clinical settings.

Mechanism of Action

The mechanism of action of Methyl 4-(ethylcarbamoyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(aminocarbonyl)benzoate
  • Ethyl 4-(ethylcarbamoyl)benzoate
  • Methyl 4-(methylcarbamoyl)benzoate

Uniqueness

Methyl 4-(ethylcarbamoyl)benzoate is unique due to its specific ester and carbamoyl functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

Methyl 4-(ethylcarbamoyl)benzoate is a compound of significant interest due to its unique chemical structure and biological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl carbamoyl group attached to a benzoate moiety. The structural formula can be represented as follows:

C11H13NO3\text{C}_11\text{H}_{13}\text{N}\text{O}_3

This compound displays unique chemical reactivity attributed to its ester and carbamoyl functional groups, which are essential for its biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound's ability to modulate enzyme activity is crucial for its pharmacological effects. Research indicates that it may influence various metabolic pathways by binding to target proteins, thereby altering their function .

Key Mechanisms Include:

  • Enzyme Inhibition: Potential inhibition of bacterial topoisomerases, which are critical for DNA replication and transcription.
  • Receptor Modulation: Interaction with receptors involved in cellular signaling pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus<0.25 μg/mL
Escherichia coli1 μg/mL
Klebsiella pneumoniae2 μg/mL

These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy:
    A recent study evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. The study found that this compound effectively inhibited multidrug-resistant strains of bacteria, making it a promising candidate for further development in antimicrobial therapies .
  • Synthesis and Biological Evaluation:
    Researchers synthesized this compound and assessed its biological activities through in vitro assays. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 4-(ethylcarbamoyl)benzoate in academic research?

A typical synthesis involves reacting ethyl 4-aminobenzoate with ethyl isocyanate under anhydrous conditions. Key steps include:

  • Coupling Reaction : Use a polar aprotic solvent (e.g., DMF) with catalytic triethylamine to facilitate carbamate formation.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
  • Characterization : Confirm purity via TLC and validate structure using 1H^1H-/13C^{13}C-NMR, IR, and high-resolution mass spectrometry (HRMS) .

Q. How is the purity of this compound assessed in laboratory settings?

Researchers employ:

  • Chromatography : TLC (Rf comparison) and HPLC (retention time analysis).
  • Spectroscopy : 1H^1H-NMR integration for proton ratios, 13C^{13}C-NMR for carbonyl signal verification (~165–170 ppm), and IR for carbamate C=O stretches (~1700 cm1^{-1}) .
  • Elemental Analysis : Match experimental vs. theoretical C/H/N/O percentages.

Q. What safety protocols are essential for handling this compound?

Based on structurally related compounds (e.g., methyl esters with carbamoyl groups):

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : Keep in airtight containers at 2–8°C, away from moisture.
  • Hazard Mitigation : Neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can crystallization challenges for this compound be addressed?

  • Solvent Screening : Test mixed-solvent systems (e.g., DCM/hexane or acetone/water) to optimize crystal growth.
  • Temperature Gradients : Slow cooling from saturated solutions enhances lattice formation.
  • Software Tools : Use SHELXL for refinement and WinGX for crystallographic data processing. ORTEP-3 visualizes thermal ellipsoids to assess disorder .

Q. How to resolve contradictions in spectroscopic data for this compound?

  • Cross-Validation : Compare NMR (e.g., DEPT-135 for carbamate confirmation) with X-ray diffraction data (e.g., C=O bond lengths: ~1.21 Å).
  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR shifts for comparison .

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

  • Byproduct Analysis : Monitor intermediates via LC-MS to identify competing pathways (e.g., hydrolysis or dimerization).
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) for carbamate formation efficiency.
  • Kinetic Studies : Use in situ IR to track reaction progress and adjust reagent stoichiometry .

Properties

IUPAC Name

methyl 4-(ethylcarbamoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-12-10(13)8-4-6-9(7-5-8)11(14)15-2/h4-7H,3H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHWSUMVNMIPEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589375
Record name Methyl 4-(ethylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171895-49-1
Record name Methyl 4-(ethylcarbamoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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